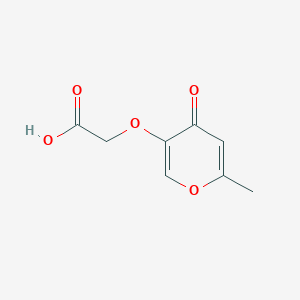

2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methyl-4-oxopyran-3-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-5-2-6(9)7(3-12-5)13-4-8(10)11/h2-3H,4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHFTKZSJIQTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CO1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid typically involves the reaction of 6-methyl-4-oxo-4H-pyran-3-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyran ring attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of esters or amides.

Scientific Research Applications

2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, altering cellular signaling pathways, or interacting with biomolecules such as proteins and nucleic acids. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to analogs with similar carboxylic acid substituents but differing core heterocycles or substituent patterns. Key examples include:

Table 1: Structural Comparison of Analogs

Key Differences and Implications

Core Heterocycle: Pyran vs. Pyridine/Pyrimidine: The pyran ring in the target compound is non-aromatic, reducing resonance stabilization compared to aromatic pyridine or pyrimidine analogs. This may lower thermal stability but increase reactivity in nucleophilic additions .

Substituent Effects: Electron-Withdrawing Groups: The 4-oxo group in all analogs increases acidity (pKa ~3–4), but chloro substituents (e.g., 2-chloro in CAS 89581-58-8) further enhance electrophilicity, making it reactive in cross-coupling reactions .

Biological Activity: The pyridinone analog (CAS 60603-99-8) exhibits metal-chelating properties due to its 3-hydroxy and 4-oxo groups, useful in treating iron overload disorders . The pyran-based target compound’s bioactivity is less documented but inferred from its role as a precursor to coumarins and other heterocycles with antimicrobial properties .

Physicochemical Properties

- Solubility : The acetic acid group improves aqueous solubility compared to ester derivatives (e.g., ethyl ester in ). Chloro or methoxy substituents reduce polarity, as seen in CAS 89581-58-8 and 7518-98-1 .

- Stability: Aromatic cores (pyridine, pyrimidine) offer greater stability under acidic conditions than the non-aromatic pyran ring.

Biological Activity

2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid, also known by its CAS number 66313-25-5, is an organic compound featuring a pyran ring with a methyl group and an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-(6-methyl-4-oxopyran-3-yl)oxyacetic acid |

| Molecular Formula | C₈H₈O₅ |

| Molecular Weight | 184.15 g/mol |

| CAS Number | 66313-25-5 |

Research indicates that compounds similar to this compound may inhibit the enzyme aldose reductase (ALR2), which is involved in the polyol pathway. This inhibition can lead to a reduction in sorbitol accumulation, potentially mitigating diabetic complications. Additionally, antioxidant properties have been noted in related compounds, suggesting a role in oxidative stress modulation .

Antioxidant Activity

The antioxidant properties of this compound are significant, as they may help protect cells from oxidative damage. This activity is crucial in preventing cellular aging and various diseases linked to oxidative stress.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

There is emerging evidence that compounds with similar structures can modulate inflammatory responses. The potential for this compound to act as an anti-inflammatory agent could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

Study on Aldose Reductase Inhibition

In a study examining various hydroxypyridinone derivatives, it was found that compounds structurally similar to this compound effectively inhibited ALR2 activity in vitro. This suggests potential therapeutic applications in diabetes management through the modulation of glucose metabolism.

Antioxidant Properties Assessment

A comparative analysis was conducted on the antioxidant activities of several pyran derivatives, including 2-((6-methyl-4-oxo-4H-pyran-3-yloxy)acetic acid). The results indicated that this compound demonstrated significant radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Q & A

Q. What are the optimal synthetic routes for preparing 2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyran core. For example, ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate (a structurally related compound) is synthesized via condensation of 2-aminopyridine derivatives with aldehydes under acidic conditions, followed by ester hydrolysis to yield the acetic acid moiety . Key parameters include:

- Temperature: Maintain 60–80°C during condensation to avoid side reactions.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts: Lewis acids like ZnCl₂ may improve cyclization .

Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product in >85% yield .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer: A combination of analytical techniques is required:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): ESI-MS in negative ion mode should show [M−H]⁻ peaks matching the molecular weight (C₉H₁₀O₅: calc. 198.05).

- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing (e.g., related pyran-4-one structures in Acta Crystallographica reports) .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity or designing derivatives of this compound?

Methodological Answer: The ICReDD framework integrates quantum chemical calculations and experimental data to predict reaction pathways. For example:

- Reaction Path Search: Density Functional Theory (DFT) identifies transition states and intermediates for pyran ring formation .

- Machine Learning (ML): Trained on datasets of similar compounds (e.g., pyran-4-one derivatives), ML models predict regioselectivity in etherification or ester hydrolysis .

Case Study: A derivative with a fluorophenoxy group (structurally analogous to ) showed enhanced stability in silico, guiding experimental synthesis .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:

- Standardized Bioassays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For example, related pyran-4-one derivatives exhibit antimicrobial activity only at >50 µM in nutrient-rich media .

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. The acetic acid moiety enhances solubility but may reduce membrane permeability, explaining lower in vivo efficacy in some studies .

- Meta-Analysis: Cross-reference data from PubChem, American Elements, and peer-reviewed journals to identify trends (e.g., methyl groups at C6 correlate with increased thermal stability) .

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Process Optimization: Use flow chemistry for continuous synthesis of the pyran core, reducing batch variability .

- In-line Monitoring: Implement HPLC or FTIR to track intermediate formation (e.g., oxo group at C4) in real time .

- Quality Control: Validate each batch with DSC (melting point ~180–185°C) and TGA (decomposition >200°C) to ensure thermal stability .

Q. How can researchers design derivatives to improve the compound’s pharmacokinetic properties?

Methodological Answer:

- Prodrug Strategies: Esterify the acetic acid group (e.g., ethyl ester in ) to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

- Substituent Modification: Introduce electron-withdrawing groups (e.g., fluorine at C3) to stabilize the pyran ring against metabolic degradation .

- Computational ADME Prediction: Tools like SwissADME estimate logP values (<2.0 for optimal absorption) and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.